
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the Mannich reaction, a one-step method for introducing an aminoalkyl moiety by electrophilic substitution .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary widely. They are generally solid at room temperature and have varying degrees of solubility in water .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist suitable for both intravenous and oral clinical administration, highlighting its effectiveness in pre-clinical tests relevant to emesis and depression. This suggests a potential application of similar compounds in the treatment of conditions mediated by the NK1 receptor, although the specific chemical structure differs from 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride (Harrison et al., 2001).
Poly(dopamine) Structure Elucidation
Another study focuses on elucidating the structure of poly(dopamine), a material with broad utility as an antifouling agent. While this research does not directly involve 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride, it demonstrates the interest in understanding and applying the structural and functional properties of complex chemical compounds in biological systems (Dreyer et al., 2012).
Fluorescent Sensors for Fe3+
The development of fluorescent sensors for selective detection of Fe3+ ions, based on 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline derivatives, illustrates the utility of structurally related compounds in the creation of highly selective fluorescent sensors for metal ions, which could have implications for environmental monitoring and biological research (Peng et al., 2007).
Fluoroalkyl Chloroformates for Amino Acid Analysis
Research on the use of novel fluoroalkyl chloroformates for the immediate conversion of amino acids into hydrophobic derivatives for gas chromatographic analysis demonstrates the chemical versatility and potential application of fluoro-containing compounds in analytical chemistry, facilitating rapid and robust analysis of amino acids (Hušek et al., 2008).
Antifungal Activity of Quinazoline Derivatives
A study on the synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showcases the potential of fluoro-containing compounds in the development of new antifungal agents, indicating the broad spectrum of biological activities that such compounds can exhibit (Xu et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNBWOPZRTTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



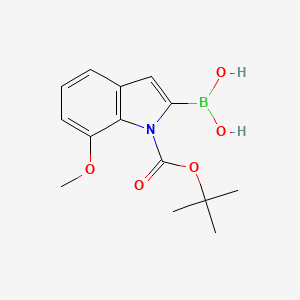
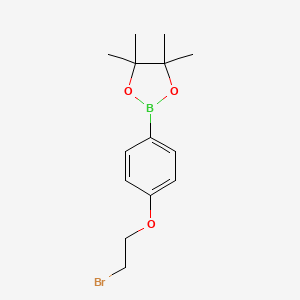


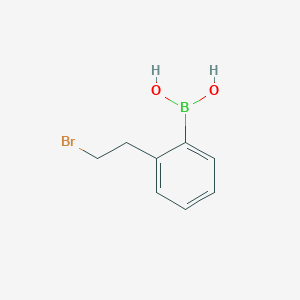
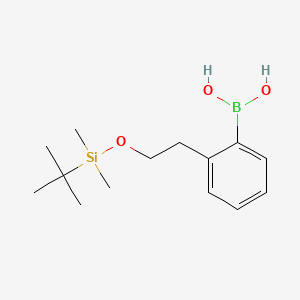
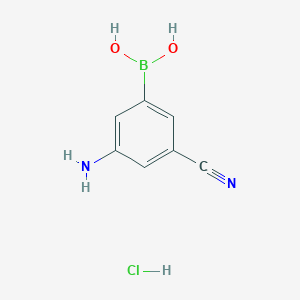



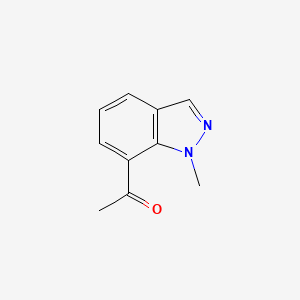
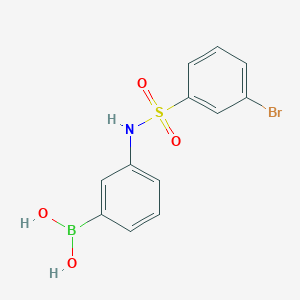
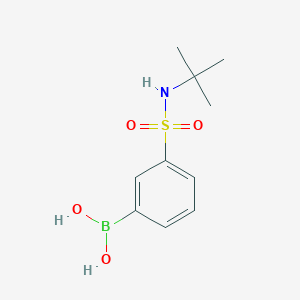
![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)